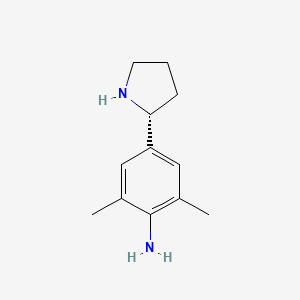
(R)-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline is a compound that features a pyrrolidine ring attached to an aniline moietyThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and biological activities .
Preparation Methods
The synthesis of ®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . For example, a typical synthetic route may involve the reaction of 2,6-dimethylaniline with a suitable pyrrolidine precursor under specific reaction conditions, such as the use of a catalyst and controlled temperature . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may lead to the formation of corresponding N-oxides, while reduction may yield amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for designing biologically active molecules with potential therapeutic effects . In biology, it may be employed in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring compounds . Additionally, in the field of organic synthesis, ®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline serves as a building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of ®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture. The uniqueness of ®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline lies in its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties . Other similar compounds include pyrrolizines and prolinol derivatives, which also exhibit diverse biological activities .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C12H18N2/c1-8-6-10(7-9(2)12(8)13)11-4-3-5-14-11/h6-7,11,14H,3-5,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
WKPKHORMZUEGSZ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1N)C)[C@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


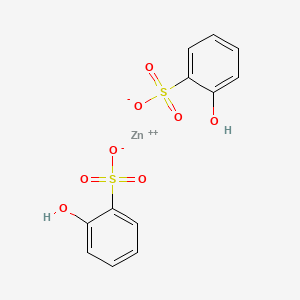
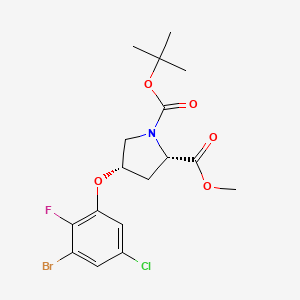
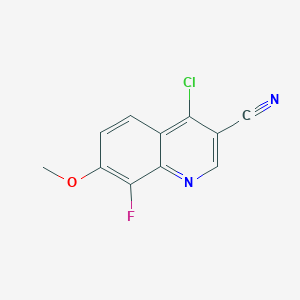
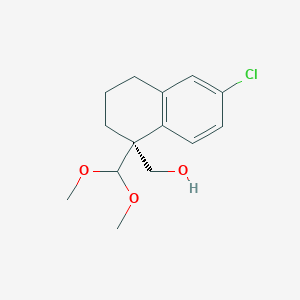
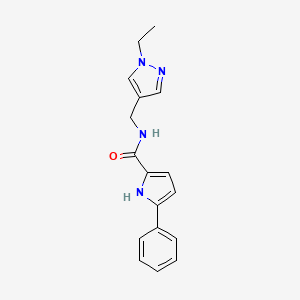


![Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12987571.png)
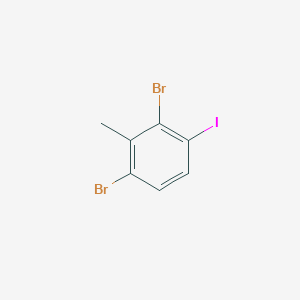
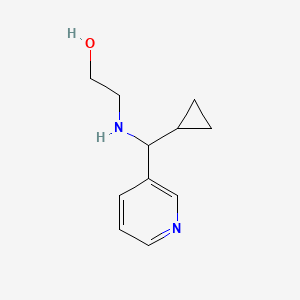
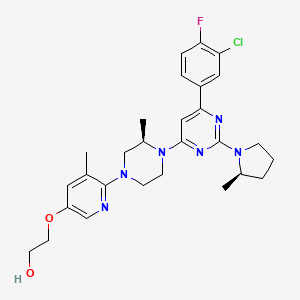
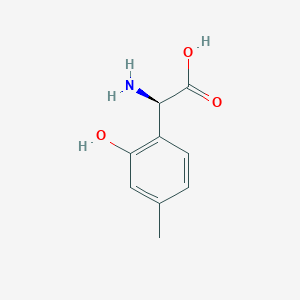
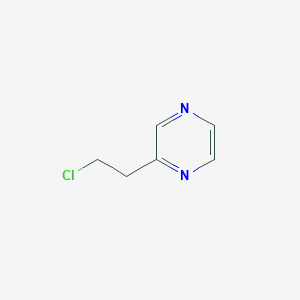
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)
